Desvenlafaxine is an active metabolite of the selective norepinephrine and serotonin reuptake inhibitor (SNRI) venlafaxine. It is formed from venlafaxine by the cytochrome P450 (CYP) isoform CYP2D6.2 Desvenlafaxine inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT) with IC50 values of 47.3 and 531.3 nM, respectively, for the human transporters. It is selective for NET and SERT over 50 receptors, peptides, and ion channels among others. It increases extracellular norepinephrine (NE) in the male rat hypothalamus and increases extracellular serotonin (5-HT) in the same region when used in combination with the 5-HT1A receptor antagonist WAY-100635. Desvenlafaxine (3 mg/kg per day) reduces the time rats spend immobile in the forced swim test in a rat model of cognitive deficits and depression induced by myocardial infarction (MI) when compared with MI-vehicle control animals 16 weeks following MI. It also improves learning in the passive avoidance step-down test two weeks following MI compared to MI-vehicle control rats and spatial memory in the Morris water maze 16 weeks following MI.
Desvenlafaxine Succinate is a new serotonin (5-HT) transporter and norepinephrine (NE) transporter reuptake inhibitor with Ki of 40.2 nM and 558.4 nM respectively. Desvenlafaxine succinate is the succinate salt monohydrate of O-desmethylvenlafaxine, an active metabolite of venlafaxine. Desvenlafaxine Succinate is a serotonin-norepinephrine reuptake inhibitor and is the active metabolite of the antidepressant venlafaxine. Similar to venlafaxine, Desvenlafaxine Succinate inhibits the neuronal uptake of serotonin and norepinephrine. Desvenlafaxine Succinate shows weak binding affinity (62% inhibition at 100 μM) at the human dopamine (DA) transporter. Desvenlafaxine Succinate inhibits [Desvenlafaxine Succinate rapidly penetrates the male rat brain and hypothalamus. Desvenlafaxine Succinate significantly increases extracellular NE levels compared with baseline in the male rat hypothalamus but had no effect on DA levels using microdialysis.
Desvenlafaxine Succinate
CAS No.: 386750-22-7
Cat. No.: VC20748269
Molecular Formula: C16H25NO2.C4H6O4.H2O
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 386750-22-7 |
---|---|
Molecular Formula | C16H25NO2.C4H6O4.H2O |
Molecular Weight | 399.5 g/mol |
IUPAC Name | butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate |
Standard InChI | InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2 |
Standard InChI Key | PWPDEXVGKDEKTE-UHFFFAOYSA-N |
SMILES | CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O |
Canonical SMILES | CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O |
Chemical Structure and Properties
Desvenlafaxine succinate is chemically identified as 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol butanedioic acid hydrate . It has the empirical formula C20H33NO7 with an average molecular weight of 399.484 . The compound consists of the active moiety desvenlafaxine (O-desmethylvenlafaxine), which is the major active metabolite of venlafaxine, combined with succinate in a monohydrate form .
Structurally, desvenlafaxine contains a hydroxycyclohexyl group attached to a phenol ring, with a dimethylamino side chain. The succinate salt enhances the stability and solubility characteristics of the compound, making it suitable for oral formulation .
Physicochemical Properties
Desvenlafaxine succinate appears as a white to off-white powder with pH-dependent solubility in water . The compound demonstrates specific physicochemical characteristics that influence its pharmacokinetic behavior and clinical applications, as outlined in the following table:
These physicochemical attributes contribute to the compound's bioavailability, distribution, and metabolism in the body, ultimately influencing its therapeutic efficacy and safety profile.
Pharmacology and Mechanism of Action
Desvenlafaxine belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of antidepressants . Like its parent compound venlafaxine, desvenlafaxine demonstrates dual inhibitory activity on serotonin and norepinephrine reuptake transporters, thereby increasing the synaptic concentrations of these neurotransmitters in the central nervous system .
Pharmacodynamics
The therapeutic effect of desvenlafaxine succinate primarily stems from its ability to modulate monoaminergic neurotransmission. It exhibits negligible affinity for other neuroreceptors, including muscarinic, cholinergic, histamine H1, and alpha-adrenergic receptors . This selective mechanism potentially reduces the occurrence of certain side effects commonly associated with agents that interact with these receptors.
Unlike venlafaxine, which undergoes extensive metabolism by CYP2D6 to form desvenlafaxine, the succinate salt directly provides the active metabolite. This characteristic circumvents the variability in therapeutic response associated with polymorphic CYP2D6 metabolism, potentially offering more predictable efficacy across different patient populations .
Differentiation from Venlafaxine
A notable pharmacological distinction between desvenlafaxine and venlafaxine lies in their metabolic pathways. While venlafaxine primarily undergoes CYP2D6-mediated metabolism, desvenlafaxine is predominantly conjugated by UGT enzymes . This difference significantly reduces the potential for drug-drug interactions when desvenlafaxine is co-administered with medications affecting the CYP2D6 pathway, representing a potential clinical advantage in patients requiring polypharmacy .
Pharmacokinetic Profile
Desvenlafaxine succinate demonstrates favorable pharmacokinetic properties that contribute to its clinical utility. The extended-release formulation (Pristiq SR) ensures consistent plasma concentrations throughout the dosing interval .
Absorption and Distribution
Desvenlafaxine succinate exhibits good oral bioavailability with linear pharmacokinetics, suggesting predictable dose-proportional increases in plasma concentrations . The compound has low protein binding, which minimizes potential interactions with other highly protein-bound medications and reduces the risk of displacement-based drug interactions .
Metabolism and Elimination
Desvenlafaxine undergoes metabolism primarily through glucuronidation, with minor involvement of the CYP3A4 pathway . This metabolic profile differs significantly from venlafaxine, which relies heavily on CYP2D6 for biotransformation. The compound has a half-life of approximately 10 hours, allowing for once-daily dosing .
Excretion occurs predominantly via the renal route, with adjusted clearance rates observed in specific patient populations:
These pharmacokinetic considerations necessitate dose modifications in vulnerable populations to maintain therapeutic efficacy while minimizing the risk of adverse effects.
Clinical Applications and Efficacy
Major Depressive Disorder
Desvenlafaxine succinate received FDA approval in 2008 for the treatment of adults with major depressive disorder (MDD) . This approval was based on multiple phase III clinical trials demonstrating its efficacy over placebo.
In two placebo-controlled, flexible-dose studies analyzed in a pooled analysis, desvenlafaxine succinate demonstrated significant improvement in depression symptoms as measured by the 17-item Hamilton Rating Scale for Depression (HAM-D17) . In one of these trials, doses of 200 mg and 400 mg showed statistically significant improvements compared to placebo (p=0.002 and p=0.008, respectively) .
The efficacy of desvenlafaxine in MDD has been evaluated across various clinical endpoints:
Daily doses ranging from 50 mg to 400 mg have been evaluated in clinical trials, with efficacy demonstrated across this dosage spectrum .
The precise prevalence, clinical significance, and potential risk factors for these serious adverse effects require further elucidation through ongoing post-marketing surveillance and research .
Drug Interactions
Desvenlafaxine succinate demonstrates a low propensity for pharmacokinetic drug interactions compared to its parent compound venlafaxine, representing a potential advantage in patients requiring multiple medications . This characteristic stems from its primary metabolism via glucuronidation rather than CYP2D6-mediated pathways .
The reduced risk of pharmacokinetic drug interactions compared to venlafaxine represents one of the few identified potential advantages of desvenlafaxine over its parent compound or other antidepressant agents .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume